![molecular formula C17H17ClN2O3S B2413446 2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-(4-nitrobenzyl)oxime CAS No. 306979-78-2](/img/structure/B2413446.png)
2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-(4-nitrobenzyl)oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-(4-nitrobenzyl)oxime, also known as 2-CMPO, is an organosulfur compound that has been widely studied for its potential applications in various scientific fields. This compound has been studied for its ability to act as a ligand for metal ions and for its potential use in organic synthesis. In addition, 2-CMPO has been studied for its potential use in various biological and medical applications, including as a potential therapeutic agent for treating diseases such as cancer, Alzheimer’s, and Parkinson’s.
Aplicaciones Científicas De Investigación
Synthesis Improvement
The compound 4-Chlorophenyl cyclopropyl ketone, an intermediate of flucycloxuron (an insecticide), is synthesized through acylation and cyclization, starting with 4-chlorobutyryl chloride and chlorobenzene. The process simplification and yield enhancement were the focus, with characterization done using 1H NMR and IR techniques (Gao Xue-yan, 2011).
Oxidation and Stability
The oxidation of sulfanyl groups in various compounds including 3-Benzylsulfanyl-4,5-diphenyl-4H-1,2,4-triazole and 5-methylsulfanyl-1-phenyl-1H-tetrazole was studied. The process was characterized by high chemoselectivity, indicating precision in the oxidation process (I. Loginova et al., 2011).
Cyclization in Acid
2-Nitro-1,1-bis(phenylalkylthio)ethene derivatives, when treated with trifluoromethanesulfonic acid, undergo fast intramolecular cyclization, leading to cyclic orthothioesters of isothiochromanones and related compounds. This indicates the compound's reactivity and potential application in synthesis pathways (J. Coustard, 2001).
Structural Analysis
The structural insights of three 2,4-disubstituted-dihydropyrimidine-5-carbonitrile derivatives, including 2-{[(4-nitrophenyl)methyl]sulfanyl}-6-oxo-4-propyl-1,6-dihydropyrimidine-5-carbonitrile, were provided, revealing their potential as dihydrofolate reductase inhibitors. The crystal structure and molecular docking simulations suggest significant biological activity (L. H. Al-Wahaibi et al., 2021).
Propiedades
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfanyl-2-methyl-N-[(4-nitrophenyl)methoxy]propan-1-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c1-17(2,24-16-9-5-14(18)6-10-16)12-19-23-11-13-3-7-15(8-4-13)20(21)22/h3-10,12H,11H2,1-2H3/b19-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVSAJYUXGFDRX-XDHOZWIPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=NOCC1=CC=C(C=C1)[N+](=O)[O-])SC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(/C=N/OCC1=CC=C(C=C1)[N+](=O)[O-])SC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-(4-nitrobenzyl)oxime | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

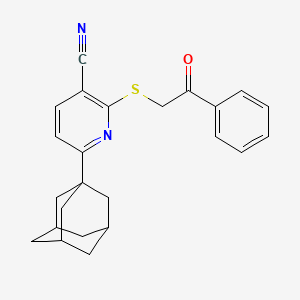
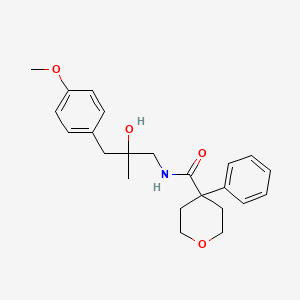
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2413369.png)
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2413370.png)
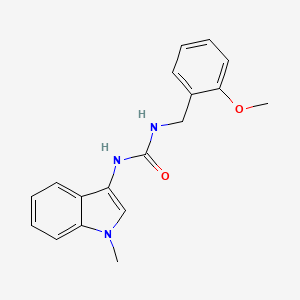
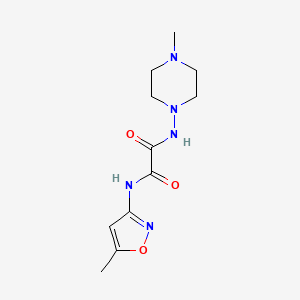
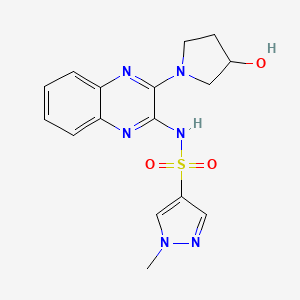
![6-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2413376.png)
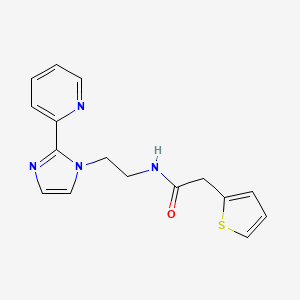
![N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide](/img/structure/B2413380.png)
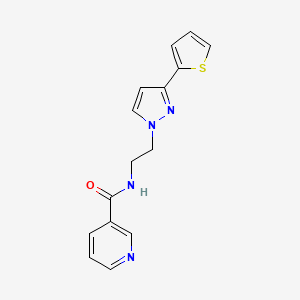
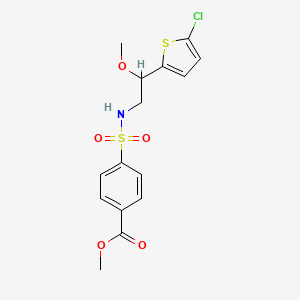
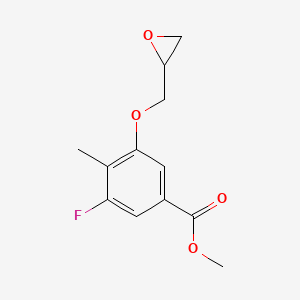
![tert-Butyl 2-oxo-5-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2413385.png)